molecular formula C12H16O3 B1589324 4-(Hydroxymethyl)phenyl pivalate CAS No. 59012-91-8

4-(Hydroxymethyl)phenyl pivalate

Cat. No. B1589324
CAS RN: 59012-91-8
M. Wt: 208.25 g/mol
InChI Key: AYTDWGYFYZIASM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)phenyl pivalate is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)phenyl pivalate involves the reaction of 4-Hydroxybenzyl alcohol and Pivaloyl chloride . The reaction is catalyzed by 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which can be reused more than eight times without loss in activity .


Molecular Structure Analysis

The InChI code for 4-(Hydroxymethyl)phenyl pivalate is 1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 . The molecular structure of this compound was optimized using the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)phenyl pivalate is a white to yellow solid . It has a boiling point of 319.1±25.0°C at 760 mmHg . The melting point is not available .

Scientific Research Applications

  • Summary of the application : “4-(Hydroxymethyl)phenyl pivalate” has been used in the study of the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin .
  • Methods of application or experimental procedures : The study involved the use of dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .
  • Results or outcomes : The specific results or outcomes of this study are not provided in the available resources .
  • Protection : A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification .
  • Deprotection : Acyloxymethyl radicals, that add to imines, were generated from the corresponding iodomethyl esters by the action of dimethylzinc or triethylborane .
  • Protection : A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification .
  • Deprotection : Acyloxymethyl radicals, that add to imines, were generated from the corresponding iodomethyl esters by the action of dimethylzinc or triethylborane .

Safety And Hazards

The safety information for 4-(Hydroxymethyl)phenyl pivalate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280, P305, P351, and P338 , which advise wearing protective gloves, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .

properties

IUPAC Name

[4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTDWGYFYZIASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469245
Record name 4-(HYDROXYMETHYL)PHENYL PIVALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)phenyl pivalate

CAS RN

59012-91-8
Record name 4-(HYDROXYMETHYL)PHENYL PIVALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CM Levinn, JL Mancuso, RE Lutz… - The Journal of …, 2021 - ACS Publications
Hydrogen sulfide (H 2 S) is an important biomolecule, and self-immolative thiocarbamates have shown great promise as triggerable H 2 S donors with suitable analogous control …
Number of citations: 6 pubs.acs.org
MB Andrus, EJ Hicken, JC Stephens… - The Journal of Organic …, 2005 - ACS Publications
Asymmetric glycolate alkylation using a protected acetophenone surrogate under solid−liquid phase-transfer conditions is a new approach to the synthesis of 2-hydroxy esters and acids…
Number of citations: 48 pubs.acs.org
EC Toma - 2021 - ora.ox.ac.uk
This thesis explores the use of Hiyama cross-couplings and Suzuki cross-couplings towards the synthesis of the heronamide family of natural products which consist of a 20 membered …
Number of citations: 3 ora.ox.ac.uk
CM Levinn - 2020 - search.proquest.com
Hydrogen sulfide (H 2 S) has recently been recognized as an important biological signaling molecule, with roles in regulating many biological processes, including neuromodulation …
Number of citations: 2 search.proquest.com

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